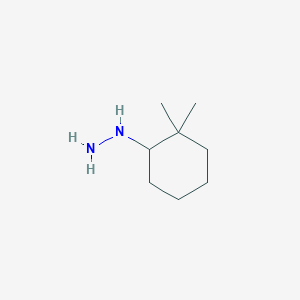

(2,2-Dimethylcyclohexyl)hydrazine

Description

While direct and extensive research on (2,2-Dimethylcyclohexyl)hydrazine is not widely documented in publicly available literature, its structural components suggest a place within the ongoing exploration of substituted hydrazine (B178648) compounds. The examination of this molecule, therefore, relies on understanding the established importance of its chemical family and the potential applications that its unique structure might afford.

In the landscape of contemporary organic and medicinal chemistry, the development of new molecular entities with specific biological activities is a primary goal. Substituted hydrazines are recognized as valuable precursors and key components in the synthesis of a wide range of biologically active molecules. mdpi.comgoogle.com They are integral to the creation of various heterocyclic compounds, such as pyrazoles and pyridazines, which form the core of many pharmaceutical drugs. sci-hub.se The introduction of a dimethylcyclohexyl group, as seen in this compound, offers a lipophilic and sterically bulky moiety that can significantly influence a molecule's interaction with biological targets.

The hydrazine scaffold (a nitrogen-nitrogen single bond) is a versatile functional group in chemical synthesis. Its derivatives are not only intermediates but also feature in the final structure of many compounds with diverse applications. For instance, hydrazine derivatives are crucial in the synthesis of numerous pharmaceuticals, including antifungal agents, and are also employed in the production of pesticides. mdpi.com The reactivity of the hydrazine group allows for the construction of complex molecular architectures, and its ability to act as a linker is exploited in the design of molecules that can interact with multiple biological targets. mdpi.com

The significance of substituted hydrazine scaffolds is underscored by their presence in a variety of therapeutic agents and their continuous investigation for new biological activities. Research has shown that derivatives of hydrazine can exhibit analgesic, anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com This broad spectrum of activity is a direct result of the diverse chemical space that can be explored by varying the substituents on the hydrazine core.

Future research could explore the synthesis of this compound and its derivatives as novel building blocks for medicinal chemistry. The bulky and rigid cyclohexyl ring with gem-dimethyl substitution could be investigated for its potential to confer selectivity towards specific biological targets or to improve the pharmacokinetic properties of drug candidates. Furthermore, its use in the synthesis of novel ligands for catalysis or as a precursor to new materials could also be a valuable area of investigation.

Data on Hydrazine Derivatives

To provide context for the potential properties of this compound, the following table includes available data on this compound and a closely related, studied derivative.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Reference |

| This compound hydrochloride | C₈H₁₉ClN₂ | 178.70 | Not specified | uni.lu |

| [(2,2-Dimethylcyclohexyl)-phenylmethyl]hydrazine | C₁₅H₂₄N₂ | 232.37 | Not specified | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,2-dimethylcyclohexyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2)6-4-3-5-7(8)10-9/h7,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQCMDNUONEQOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1NN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethylcyclohexyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Functionality

The lone pair of electrons on the nitrogen atoms of the hydrazine group in (2,2-dimethylcyclohexyl)hydrazine imparts significant nucleophilic character to the molecule. This inherent reactivity allows it to readily engage with a variety of electrophilic partners.

Reactions with Carbonyl Electrophiles: Formation and Transformations of Hydrazones and Azines

The reaction of this compound with aldehydes and ketones represents a classic example of its nucleophilic nature. This condensation reaction proceeds through the initial nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. Subsequent dehydration leads to the formation of a (2,2-dimethylcyclohexyl)hydrazone. The general mechanism for hydrazone formation is a well-established process in organic chemistry.

The reaction conditions for hydrazone formation are typically mild, often requiring slightly acidic catalysis to facilitate the dehydration step. The presence of the sterically demanding 2,2-dimethylcyclohexyl group can influence the rate of this reaction compared to unsubstituted hydrazine.

Under certain conditions, particularly when the stoichiometry of the carbonyl compound to the hydrazine is greater than 1:1, the initially formed hydrazone can react with a second molecule of the carbonyl compound. This leads to the formation of an azine, a symmetrical or unsymmetrical N-N-linked di-imine.

| Carbonyl Compound | Product | Reaction Type |

| Aldehyde (R-CHO) | (2,2-Dimethylcyclohexyl)hydrazone | Nucleophilic Addition-Elimination |

| Ketone (R₂C=O) | (2,2-Dimethylcyclohexyl)hydrazone | Nucleophilic Addition-Elimination |

| Excess Aldehyde | Azine | Further Condensation |

| Excess Ketone | Azine | Further Condensation |

This table illustrates the expected products from the reaction of this compound with carbonyl compounds.

Alkylation and Acylation Reactions of this compound

The nucleophilic nitrogen atoms of this compound can also participate in alkylation and acylation reactions. Alkylation with alkyl halides typically occurs at the more sterically accessible terminal nitrogen atom, leading to the formation of N-alkyl-(2,2-dimethylcyclohexyl)hydrazines. The reaction proceeds via a standard SN2 mechanism.

Acylation reactions, for instance with acyl chlorides or anhydrides, yield N-acyl-(2,2-dimethylcyclohexyl)hydrazides. Similar to alkylation, the acylation is expected to occur preferentially at the terminal nitrogen. However, the formation of di-acylated products can be a competing process, especially with reactive acylating agents and under forcing conditions. The choice of solvent and reaction temperature can be crucial in controlling the selectivity of these reactions.

| Electrophile | Product | Reaction Type |

| Alkyl Halide (R-X) | N-Alkyl-(2,2-dimethylcyclohexyl)hydrazine | Nucleophilic Substitution (SN2) |

| Acyl Chloride (R-COCl) | N-Acyl-(2,2-dimethylcyclohexyl)hydrazide | Nucleophilic Acyl Substitution |

| Acid Anhydride ((RCO)₂O) | N-Acyl-(2,2-dimethylcyclohexyl)hydrazide | Nucleophilic Acyl Substitution |

This table outlines the anticipated products from the alkylation and acylation of this compound.

Redox Chemistry of this compound

The hydrazine moiety in this compound can participate in both reduction and oxidation reactions, highlighting its versatile redox chemistry.

Reductive Applications in Organic Synthesis

One of the most significant reductive applications of hydrazines is the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. In this reaction, the in situ formed (2,2-dimethylcyclohexyl)hydrazone is treated with a strong base at elevated temperatures. This induces a series of proton transfers and the elimination of dinitrogen gas, a thermodynamically favorable process, to yield the corresponding alkane.

The general applicability of the Wolff-Kishner reduction makes it a valuable tool in multi-step organic synthesis for the deoxygenation of ketones and aldehydes that are sensitive to acidic conditions.

Furthermore, the oxidation of this compound can generate diimide (N₂H₂), a transient but effective reducing agent for non-polar double and triple bonds. This in situ generation of diimide provides a metal-free method for hydrogenation.

Oxidative Transformations and Coupling Reactions

This compound can be oxidized by various oxidizing agents. The oxidation products can vary depending on the reaction conditions and the oxidant used. Mild oxidation can lead to the corresponding diazene, while stronger oxidation can result in the cleavage of the nitrogen-nitrogen bond. The oxidation of hydrazines is a complex process and can be influenced by factors such as pH and the presence of metal catalysts.

Applications of 2,2 Dimethylcyclohexyl Hydrazine As a Synthetic Reagent and Building Block

Potential Role in the Synthesis of Diverse Heterocyclic Frameworks

The hydrazine (B178648) functional group is a cornerstone in the construction of numerous heterocyclic systems. The presence of the bulky 2,2-dimethylcyclohexyl group in (2,2-Dimethylcyclohexyl)hydrazine would be expected to influence the regioselectivity and stereoselectivity of these cyclization reactions.

Theoretical Pyrazole (B372694) and Pyrazolone Synthesis

The Knorr pyrazole synthesis and related reactions are classic methods for constructing pyrazole rings, typically involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.comnih.govmdpi.com In principle, this compound could react with various 1,3-dicarbonyl compounds to yield N-substituted pyrazoles. The steric hindrance imposed by the 2,2-dimethylcyclohexyl group could potentially direct the cyclization to favor one regioisomer over the other, a common challenge when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. mdpi.combeilstein-journals.org

Similarly, the synthesis of pyrazolones involves the reaction of hydrazines with β-ketoesters. mdpi.com The reaction of this compound with a β-ketoester would be expected to produce a (2,2-Dimethylcyclohexyl)-substituted pyrazolone. The bulky substituent could influence the subsequent reactivity and physical properties of the resulting pyrazolone.

Table 1: Hypothetical Reactions for Pyrazole and Pyrazolone Synthesis

| Reactant 1 | Reactant 2 | Potential Product Core |

| This compound | 1,3-Diketone | 1-(2,2-Dimethylcyclohexyl)pyrazole |

| This compound | β-Ketoester | 1-(2,2-Dimethylcyclohexyl)pyrazolone |

Note: This table is illustrative and based on general reaction principles. No specific experimental data for these reactions involving this compound has been found in the searched literature.

Projected Indazole and Triazole Derivative Formation

The synthesis of indazoles can be achieved through various methods, including the cyclization of o-halobenzaldehydes or related precursors with hydrazines. organic-chemistry.orgnih.govresearchgate.net The reaction of this compound with a suitable ortho-functionalized aromatic compound could theoretically lead to the formation of 2-(2,2-Dimethylcyclohexyl)indazoles. The steric bulk of the substituent might play a role in the efficiency of the cyclization step.

Triazoles, another important class of nitrogen-containing heterocycles, can be synthesized from hydrazines or their derivatives through several routes. organic-chemistry.orgchemistryjournal.netfrontiersin.orgnih.gov For instance, the reaction of hydrazines with compounds containing a dicarbonyl or a related synthon can lead to 1,2,4-triazoles. The incorporation of the (2,2-Dimethylcyclohexyl) group onto the triazole ring could impart specific physical and biological properties, a strategy often employed in medicinal chemistry. tandfonline.com

Theoretical Access to Other Nitrogen-Containing Heterocycles

Beyond the explicitly mentioned frameworks, hydrazines are precursors to a wide variety of other nitrogen-containing heterocycles. For example, they are used in the synthesis of pyridazines, cinnolines, and more complex fused heterocyclic systems. The use of this compound in these syntheses would introduce a bulky, lipophilic group, which could be a desirable feature in the design of new molecules with specific properties. However, without experimental data, the feasibility and outcomes of such reactions remain speculative.

Postulated Utilization in Carbon-Carbon and Carbon-Nitrogen Bond Formations

The nitrogen atoms of the hydrazine moiety can participate in various bond-forming reactions, making them valuable synthons in organic chemistry.

Hypothetical Coupling Reactions Utilizing this compound Derivatives

Hydrazines and their derivatives are known to participate in cross-coupling reactions, often catalyzed by transition metals like palladium, to form C-N bonds. nih.govacs.org For instance, the Buchwald-Hartwig amination can be adapted for the coupling of hydrazines with aryl halides. youtube.com A derivative of this compound could, in theory, be coupled with an aryl or heteroaryl halide to generate a more complex molecule. The steric hindrance of the 2,2-dimethylcyclohexyl group would likely necessitate careful optimization of the reaction conditions, including the choice of ligand and catalyst system.

Table 2: Illustrative Coupling Reaction

| Substrate 1 | Substrate 2 | Catalyst System (Hypothetical) | Potential Product |

| This compound derivative | Aryl Halide | Palladium catalyst with a bulky phosphine (B1218219) ligand | N-Aryl-N'-(2,2-dimethylcyclohexyl)hydrazine derivative |

Note: This table represents a theoretical application of known coupling reactions. No specific examples with this compound have been reported in the searched literature.

Speculative Directed Functionalization in Complex Molecular Architectures

The hydrazine moiety can also act as a directing group in C-H activation/functionalization reactions, allowing for the selective introduction of functional groups at specific positions in a molecule. While this is a powerful tool in modern synthetic chemistry, there are no specific reports of this compound being used in this context. The bulky nature of the 2,2-dimethylcyclohexyl group could potentially offer unique selectivity in such transformations, but this remains an unexplored area of research.

Strategic Incorporation of the this compound Moiety into Advanced Synthetic Targets

The hydrazine functional group is a versatile handle in organic synthesis, known for its nucleophilicity and its ability to form stable hydrazone derivatives with carbonyl compounds. The presence of the bulky 2,2-dimethylcyclohexyl substituent is anticipated to modulate this reactivity, offering unique advantages in the assembly of advanced molecular architectures.

While specific examples detailing the use of this compound in total synthesis are not prevalent in the literature, the well-established chemistry of other sterically hindered hydrazines provides a strong basis for its potential contributions. Hydrazones derived from sterically hindered ketones and various hydrazine reagents have been shown to be effective nucleophiles in a range of synthetic transformations.

One of the key applications for such hydrazines is in the formation of sterically encumbered hydrazones, which can serve as precursors to complex molecular scaffolds. For instance, in palladium-catalyzed cross-coupling reactions, N-arylsulfonylhydrazones derived from sterically hindered ketones have been successfully coupled with aryl halides. nih.gov This methodology provides a convergent route to tetrasubstituted olefins, which are structural motifs found in various biologically active molecules, including analogs of iso-combretastatin A4, a potent tubulin-binding agent. nih.govacs.org The this compound moiety could be envisioned to participate in similar transformations, where its steric profile could influence the efficiency and selectivity of the coupling process.

Furthermore, substituted hydrazones are widely recognized as versatile intermediates for the synthesis of a diverse array of heterocyclic compounds that form the core of many pharmaceuticals and agrochemicals. naturalspublishing.com The reaction of a hydrazine with a carbonyl compound to form a hydrazone, followed by cyclization reactions, is a fundamental strategy in heterocyclic chemistry. The unique steric and electronic properties of this compound could be harnessed to direct the regioselectivity of such cyclizations, leading to novel heterocyclic systems.

The classic Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate, is another area where the specific properties of this hydrazine could be relevant. wikipedia.org While the reaction is robust, the formation of the hydrazone can be challenging for sterically hindered carbonyl groups. wikipedia.org Conversely, employing a sterically hindered hydrazine like this compound might offer alternative reactivity profiles or be beneficial in specific substrate contexts where modulation of the initial condensation step is desired.

Table 1: Potential Synthetic Reactions Involving (2,2-Dimethylcyclohexyl)hydrazone Derivatives

| Reaction Type | Reagents | Potential Product | Significance |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Aryl Halide, Palladium Catalyst, Base | Tetrasubstituted Olefins | Access to complex, biologically relevant scaffolds. |

| Heterocycle Synthesis | Dicarbonyl Compounds, Other Electrophiles | Pyrazoles, Triazoles, etc. | Construction of diverse heterocyclic systems for medicinal chemistry. |

Activity-based protein profiling (ABPP) has emerged as a powerful technique for the functional characterization of enzymes in their native biological context. This method often utilizes "activity-based probes" (ABPs), which are small molecules designed to covalently label the active site of a specific enzyme or class of enzymes. nih.gov Hydrazine and its derivatives have been successfully employed as reactive functionalities in ABPs to target enzymes with electrophilic cofactors or those that proceed through electrophilic intermediates. nih.govacs.org

The underlying principle involves the hydrazine moiety acting as a nucleophile that forms a covalent bond with an electrophilic center in the enzyme's active site. nih.gov These probes typically consist of three key components: a reactive group (the "warhead"), a recognition element to direct the probe to the target, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation.

The incorporation of the this compound moiety into an ABP design could offer several advantages. The bulky and lipophilic dimethylcyclohexyl group could serve as a recognition element, potentially directing the probe towards enzymes with hydrophobic binding pockets. This steric feature might also enhance the selectivity of the probe by preventing its interaction with enzymes that have sterically constrained active sites. The covalent bond formed by the hydrazine "warhead" would allow for the durable labeling of target proteins, enabling their identification and characterization.

Table 2: Hypothetical Design of an Activity-Based Probe Incorporating this compound

| Probe Component | Function | Example Moiety | Rationale for Use |

|---|---|---|---|

| Reactive Group | Forms a covalent bond with the target enzyme. | This compound | The hydrazine nitrogen acts as a nucleophile to target electrophilic sites. |

| Recognition Element | Provides binding affinity and selectivity for the target. | The 2,2-dimethylcyclohexyl group itself, or a linked pharmacophore. | The bulky, hydrophobic group can target specific binding pockets. |

| Reporter Tag | Enables visualization and/or isolation of the probe-enzyme conjugate. | Fluorophore (e.g., Fluorescein) or Affinity Tag (e.g., Biotin) | Allows for detection by fluorescence microscopy or purification via affinity chromatography. |

Advanced Spectroscopic and Structural Characterization of 2,2 Dimethylcyclohexyl Hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure of (2,2-Dimethylcyclohexyl)hydrazine in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra would provide detailed insights into the connectivity of atoms, the stereochemical arrangement, and the conformational dynamics of the molecule.

Proton and Carbon NMR Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of this compound are expected to reflect the combined electronic effects of the gem-dimethyl groups and the hydrazine (B178648) moiety on the cyclohexane (B81311) ring. The cyclohexane ring is anticipated to exist predominantly in a chair conformation to minimize steric strain.

Predicted ¹H NMR Data:

In a deuterated solvent like CDCl₃, the proton NMR spectrum would likely display distinct signals for the methyl groups and the cyclohexane ring protons. The two methyl groups at the C2 position are diastereotopic and would therefore be expected to have slightly different chemical shifts, appearing as sharp singlets. The proton on C1, being attached to the carbon bearing the hydrazine group, would be shifted downfield due to the electron-withdrawing nature of the nitrogen atoms. The remaining methylene (B1212753) protons of the cyclohexane ring would appear as complex multiplets in the upfield region. The protons of the hydrazine group (-NHNH₂) would likely appear as broad singlets, and their chemical shift would be sensitive to solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| C(CH₃)₂ | ~ 0.9 - 1.1 | s | - |

| Cyclohexane CH₂ | ~ 1.2 - 1.8 | m | - |

| CH-NHNH₂ (C1-H) | ~ 2.5 - 3.0 | m | - |

| NHNH₂ | Variable (broad) | s | - |

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms. Due to the substitution pattern, all eight carbon atoms are expected to be chemically distinct. The quaternary carbon (C2) bearing the two methyl groups would appear at a characteristic downfield shift. The carbon atom attached to the hydrazine group (C1) would also be shifted downfield. The chemical shifts of the cyclohexane ring carbons would be influenced by their position relative to the substituents. Data from structurally similar compounds like 1,1-dimethylcyclohexane (B3273568) and N,N-dimethylcyclohexylamine can be used to estimate these shifts. nih.govchemicalbook.comchemicalbook.com

| Carbon | Predicted Chemical Shift (ppm) |

| C H₃ | ~ 25 - 30 |

| C (CH₃)₂ (C2) | ~ 30 - 35 |

| Cyclohexane C H₂ | ~ 20 - 40 |

| C H-NHNH₂ (C1) | ~ 55 - 65 |

2D NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to confirm the stereochemistry, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons in the cyclohexane ring, helping to trace the connectivity of the carbon skeleton. For instance, cross-peaks would be observed between the C1-H proton and the protons on the adjacent C6 methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the assignment of the quaternary carbon (C2) by observing correlations from the methyl protons. It would also help to confirm the position of the hydrazine group by showing correlations from the C1-H proton to C2 and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment would provide information about through-space proximity of protons. This would be particularly useful in determining the stereochemistry and preferred conformation of the molecule. For example, spatial correlations between one of the methyl groups and specific axial protons on the cyclohexane ring could confirm the chair conformation and the relative orientation of the substituents.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. ksu.edu.sa

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group in hydrazine would appear as one or two bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹. The C-N stretching vibration would likely appear in the 1000-1200 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-C backbone of the cyclohexane ring. The N-N stretching vibration, which is often weak in the IR spectrum, might be more prominent in the Raman spectrum.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | **Predicted Raman Frequency (cm⁻¹) ** | Intensity |

| N-H Stretch | 3300 - 3400 | 3300 - 3400 | Medium to Strong (IR) |

| C-H Stretch (sp³) | 2850 - 2960 | 2850 - 2960 | Strong |

| N-H Bend | ~ 1600 | Weak | Medium (IR) |

| C-H Bend | ~ 1450 | ~ 1450 | Medium |

| C-N Stretch | 1000 - 1200 | 1000 - 1200 | Medium |

| N-N Stretch | ~ 900 | ~ 900 | Weak (IR), Medium (Raman) |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis in Research Contexts

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₈N₂), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (142.24 g/mol ). High-resolution mass spectrometry would allow for the precise determination of the molecular formula.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. Alpha-cleavage, a common fragmentation pathway for amines, would be expected, involving the cleavage of the C1-C2 or C1-C6 bond. Loss of the hydrazine moiety (-NHNH₂) or fragments thereof would also be a probable fragmentation route. The cleavage of the cyclohexane ring can also lead to a series of smaller fragment ions. The fragmentation pattern of N,N-dimethylcyclohexylamine, which shows a prominent base peak from the loss of a methyl group followed by ring fragmentation, can serve as a useful comparison. chemicalbook.comnih.gov

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. nih.govwikipedia.org While no crystal structure of this compound has been reported, analysis of its derivatives or structurally similar compounds can offer insights into its likely solid-state conformation and packing.

Solid-State Molecular Conformation and Crystal Packing

It is highly probable that the cyclohexane ring in this compound adopts a chair conformation to minimize torsional and steric strain. The bulky 2,2-dimethyl substitution would likely lock the conformation of the ring. The hydrazine substituent at the C1 position can be either in an axial or equatorial position. Due to steric considerations, the equatorial position is generally favored for substituents on a cyclohexane ring to avoid 1,3-diaxial interactions. libretexts.org

Intermolecular Hydrogen Bonding and Supramolecular Assembly

In its solid state, the parent hydrazine (N₂H₄) molecule crystallizes in a monoclinic system. The molecules are arranged in a way that facilitates the formation of N-H···N hydrogen bonds, creating a three-dimensional network. The N-N bond length in the crystal is approximately 1.46 Å, and the closest intermolecular contacts between non-bonded atoms are in the range of 3.19 to 3.30 Å. iucr.orgwikipedia.org The molecules in the crystal adopt an eclipsed conformation. iucr.org When co-crystallized with water, as in hydrazine monohydrate, each water molecule is observed to be hydrogen-bonded to six surrounding hydrazine molecules, highlighting the capacity of the hydrazine unit to engage in extensive hydrogen bonding networks. iucr.org

The introduction of alkyl substituents to the hydrazine core, as in this compound, is expected to significantly influence the topology of the supramolecular assembly. The steric bulk of the 2,2-dimethylcyclohexyl group will likely impose constraints on the possible hydrogen bonding patterns, potentially favoring lower-dimensional assemblies such as chains or dimers over a complex three-dimensional network.

For instance, studies on hydrazinium (B103819) salts, such as hydrazinium iodide ([N₂H₅]⁺·I⁻), reveal the formation of infinite helical chains sustained by N-H···N hydrogen bonds between the hydrazinium cations. osti.gov This preference for chain-like structures in the presence of a counter-ion suggests that perturbations to the electronic and steric environment of the hydrazine moiety can direct the supramolecular organization.

Furthermore, the crystal structure of a more complex substituted cyclohexylhydrazine (B1595531) derivative, (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide, demonstrates the formation of "dimers" through N-H···S hydrogen bonds. These dimeric units are then further organized into ribbons. iucr.org This illustrates how functionalization of the hydrazine can lead to specific, well-defined hydrogen-bonded motifs.

The presence of the bulky 2,2-dimethylcyclohexyl group in the title compound is anticipated to sterically hinder the formation of a densely packed, three-dimensional hydrogen-bonded network, similar to what is seen in solid hydrazine. Instead, it is more probable that the molecules will arrange in a manner that minimizes steric repulsion while maximizing the energetically favorable hydrogen bonds. This could result in the formation of one-dimensional chains or discrete dimeric structures.

A summary of relevant crystallographic and hydrogen bonding data for hydrazine and a related compound is presented in the table below to provide a comparative context for the expected structural features of this compound.

| Compound/Ion | Crystal System | Space Group | Key Hydrogen Bond Type(s) | Supramolecular Motif | Reference |

| Hydrazine (N₂H₄) | Monoclinic | P2₁/m | N-H···N | 3D Network | iucr.org |

| Hydrazinium ([N₂H₅]⁺) | Monoclinic | P2₁/n | N-H···N | Helical Chains | osti.gov |

Interactive Data Table:

| Compound/Ion | Crystal System | Space Group | Key Hydrogen Bond Type(s) | Supramolecular Motif | Reference |

|---|---|---|---|---|---|

| Hydrazine (N₂H₄) | Monoclinic | P2₁/m | N-H···N | 3D Network | iucr.org |

| Hydrazinium ([N₂H₅]⁺) | Monoclinic | P2₁/n | N-H···N | Helical Chains | osti.gov |

Theoretical and Computational Investigations of 2,2 Dimethylcyclohexyl Hydrazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic structure, providing deep insights into the molecule's stability and chemical behavior.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the conformational landscape of cyclic systems like (2,2-Dimethylcyclohexyl)hydrazine. The presence of the gem-dimethyl group at the C2 position locks the cyclohexane (B81311) ring in specific conformations and influences the orientation of the hydrazine (B178648) substituent.

Theoretical calculations would likely focus on identifying the most stable conformers. The cyclohexane ring is expected to adopt a chair conformation to minimize angular and torsional strain. The hydrazine group (-NHNH2) can exist in either an axial or equatorial position relative to the ring. DFT studies, potentially using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to calculate the energies of these conformers. imist.ma

It is hypothesized that the equatorial conformer would be significantly more stable than the axial conformer due to the mitigation of 1,3-diaxial interactions. The bulky hydrazine group in the axial position would experience steric hindrance from the axial hydrogen atoms on carbons C4 and C6. The gem-dimethyl group at C2 further complicates the steric environment.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Position of Hydrazine Group | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Equatorial | 0.00 | 98.9 |

| 2 | Axial | 2.50 | 1.1 |

Note: These are hypothetical values to illustrate expected outcomes of DFT calculations.

Ab Initio Methods for Reaction Pathway Analysis and Transition State Elucidation

Ab initio methods, which are based on first principles of quantum mechanics, are instrumental in mapping out potential reaction pathways and identifying the associated transition states. For this compound, these methods could be used to explore reactions such as oxidation, alkylation, or its behavior as a ligand in coordination chemistry.

For instance, the reaction of this compound with an oxidizing agent could be modeled to understand the mechanism of N-N bond cleavage or dehydrogenation. researchgate.net High-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, in conjunction with a suitable basis set, would be used to locate the transition state structures for each elementary step of the proposed reaction mechanism. najah.edu The calculated activation energies would reveal the kinetic feasibility of different pathways.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations can be used to explore the conformational space of this compound more exhaustively and to understand the influence of solvent molecules on its structure and dynamics. researchgate.netuni-paderborn.de

In an MD simulation, the classical equations of motion are solved for all atoms in the system, which includes the hydrazine derivative and the surrounding solvent molecules. nih.gov This allows for the observation of conformational transitions, such as ring flipping (though less likely due to the bulky dimethyl group) and rotation around the C-N and N-N bonds.

By running simulations in different solvents (e.g., water, ethanol, or a non-polar solvent like hexane), one can investigate how solvent-solute interactions, particularly hydrogen bonding to the hydrazine group, affect the conformational preferences and the rotational barriers of the molecule. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can aid in the interpretation of experimental data. For a novel or uncharacterized compound like this compound, these predictions are invaluable.

DFT and Time-Dependent DFT (TD-DFT) methods can be used to calculate various spectroscopic parameters:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental NMR spectra to confirm the molecular structure and assign specific resonances. mdpi.comresearchgate.net

IR Spectroscopy: Vibrational frequencies can be computed to predict the positions of characteristic infrared absorption bands, such as the N-H stretching and bending vibrations of the hydrazine group. researchgate.netnih.gov

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. najah.edu

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

| ¹H NMR Chemical Shift (NH₂) | 3.4 ppm | 3.5 ppm |

| ¹³C NMR Chemical Shift (C1) | 62.1 ppm | 62.5 ppm |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| UV-Vis λmax | 210 nm | 212 nm |

Note: These are hypothetical values for illustrative purposes.

Computational Design of Novel this compound-Derived Catalysts or Reagents

The structural and electronic properties of this compound, particularly its chirality and the presence of a nucleophilic hydrazine moiety, make it a potential scaffold for the design of new catalysts or reagents. Computational methods can be used to guide this design process.

For example, by computationally modeling the interaction of this compound derivatives with metal centers, it is possible to design novel chiral ligands for asymmetric catalysis. DFT calculations can be employed to predict the binding energies of these ligands to various metals and to model the transition states of catalytic cycles, thereby assessing their potential efficacy and selectivity. mdpi.com

Furthermore, computational screening of virtual libraries of this compound derivatives can be performed to identify candidates with desired properties, such as specific binding affinities for a biological target or enhanced reactivity for a particular organic transformation. nih.gov

Future Research Directions and Emerging Opportunities in 2,2 Dimethylcyclohexyl Hydrazine Chemistry

Exploration of Unconventional Synthetic Pathways and Enabling Technologies

Currently, there is a scarcity of published research specifically detailing the synthesis of (2,2-Dimethylcyclohexyl)hydrazine. Traditional methods for synthesizing substituted hydrazines, such as the alkylation of hydrazine (B178648) or the reduction of N-nitrosamines, could certainly be applied. However, future research should focus on more modern and efficient "enabling technologies" to access this and related structures. These technologies offer advantages in terms of safety, efficiency, and the ability to create diverse libraries of derivatives for further study.

Future synthetic explorations could include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This would be particularly advantageous for handling potentially hazardous reagents often used in hydrazine synthesis, minimizing risk and improving reproducibility. A hypothetical flow synthesis of this compound could involve the continuous nitrosation of 2,2-dimethylcyclohexylamine followed by an in-line reduction step.

Electrochemical Synthesis: Electrosynthesis provides a green and often highly selective alternative to traditional chemical redox reactions. The reduction of N-nitroso-(2,2-dimethylcyclohexyl)amine at a cathode could provide a direct and clean route to the target hydrazine.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming C-N bonds. Future work could explore the development of a photocatalytic method for the direct amination of a suitable 2,2-dimethylcyclohexane precursor.

Biocatalysis: The use of enzymes, such as engineered hydrazine synthases or transaminases, could offer an environmentally benign and highly stereoselective route to chiral derivatives of this compound, should the need for enantiopure forms arise.

A comparison of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for this compound This table presents a hypothetical comparison of potential synthetic routes, as specific data for this compound is not currently available in the literature.

| Methodology | Potential Precursors | Potential Advantages | Potential Challenges |

| Traditional Alkylation | 2,2-Dimethylcyclohexyl halide, Hydrazine | Readily available starting materials | Lack of selectivity, over-alkylation |

| Reductive Amination | 2,2-Dimethylcyclohexanone (B156460), Hydrazine | Direct, one-pot procedure | Control of reaction conditions |

| Flow Chemistry | 2,2-Dimethylcyclohexylamine | Enhanced safety, scalability, reproducibility | Initial setup cost |

| Electrosynthesis | N-nitroso-(2,2-dimethylcyclohexyl)amine | Green, high selectivity | Electrode material optimization |

Development of Asymmetric Catalytic Applications Utilizing this compound Derivatives

Chiral hydrazines and their derivatives are valuable auxiliaries and ligands in asymmetric catalysis. acs.orgchemistryviews.orgresearchgate.net The rigid and sterically defined 2,2-dimethylcyclohexyl backbone of this compound makes it an excellent candidate for development into a new class of chiral ligands. The gem-dimethyl group can effectively shield one face of the molecule, potentially leading to high levels of stereocontrol in catalytic reactions.

Future research in this area could focus on:

Synthesis of Chiral Ligands: Derivatization of this compound with phosphine (B1218219), amine, or other coordinating groups could yield a library of novel chiral ligands. For instance, reaction with chlorodiphenylphosphine (B86185) could produce a chiral phosphine-hydrazine ligand.

Application in Asymmetric Hydrogenation: Nickel- and palladium-catalyzed asymmetric hydrogenations are powerful methods for the synthesis of chiral compounds. chemistryviews.orgdicp.ac.cn A chiral ligand derived from this compound could be screened for its efficacy in the asymmetric hydrogenation of prochiral olefins, ketones, and imines. acs.orgresearchgate.net

Use in Asymmetric C-C Bond Forming Reactions: Chiral hydrazine-derived catalysts have shown promise in various C-C bond-forming reactions, such as aldol (B89426) and Michael additions. The unique steric environment provided by the 2,2-dimethylcyclohexyl scaffold could lead to novel reactivity and selectivity profiles.

Table 2 outlines potential asymmetric catalytic applications for derivatives of this compound.

Table 2: Potential Asymmetric Catalytic Applications of this compound Derivatives This table is illustrative and suggests potential applications based on the known reactivity of other chiral hydrazine derivatives.

| Ligand Type | Metal | Potential Reaction | Potential Substrate | Desired Outcome |

| Phosphine-Hydrazine | Rhodium, Iridium | Asymmetric Hydrogenation | Prochiral Alkenes | Enantiomerically enriched alkanes |

| Diamine-Hydrazine | Ruthenium | Asymmetric Transfer Hydrogenation | Ketones | Chiral secondary alcohols |

| Amino-Hydrazine | Palladium | Asymmetric Allylic Alkylation | Allylic esters | Chiral allylic compounds |

Integration of this compound in Advanced Materials Science and Polymer Chemistry

Hydrazine and its derivatives are versatile building blocks in materials science, finding use in polymers, foaming agents, and as precursors to energetic materials. researchgate.netontosight.ai The incorporation of the bulky and hydrophobic 2,2-dimethylcyclohexyl group could impart unique properties to new materials.

Emerging opportunities in this domain include:

High-Performance Polymers: this compound could be used as a monomer or a cross-linking agent in the synthesis of novel polyamides, polyimides, or polyurethanes. The rigid cyclohexyl unit could enhance the thermal stability and mechanical strength of the resulting polymers. The formation of hydrazones, which are known for their use in dynamic covalent chemistry, could lead to self-healing or recyclable polymer networks. acs.orgresearchgate.net

Stimuli-Responsive Materials: Hydrazone derivatives can be designed to be responsive to changes in pH, light, or temperature. acs.org By incorporating this compound into a polymer backbone via a hydrazone linkage, it may be possible to create "smart" materials that change their properties in response to external stimuli.

Porous Organic Frameworks (POFs): The rigid structure of the 2,2-dimethylcyclohexyl unit makes it an interesting building block for the construction of porous organic frameworks. These materials have potential applications in gas storage, separation, and catalysis.

Table 3 summarizes potential applications in materials science.

Table 3: Potential Applications of this compound in Materials Science This table outlines hypothetical applications based on the known properties of hydrazine derivatives in materials chemistry.

| Material Type | Role of this compound | Potential Property Enhancement | Potential Application |

| Polyamide | Monomer | Increased rigidity, thermal stability | High-performance engineering plastics |

| Self-Healing Polymer | Cross-linker via hydrazone formation | Reversible covalent bonding | Coatings, adhesives |

| Porous Organic Framework | Building block | Defined pore size and surface area | Gas storage, catalysis |

Interdisciplinary Research at the Interface of Chemical Biology and this compound Chemistry (as research tools/probes)

Hydrazine-containing molecules have been utilized as versatile probes in chemical biology for identifying and studying enzyme activity. biorxiv.orgacs.orgnih.govnih.gov The electron-rich nature of the hydrazine moiety allows it to react with electrophilic species in biological systems, making it a useful tool for activity-based protein profiling (ABPP). biorxiv.orgacs.orgnih.govnih.gov

Future interdisciplinary research could involve:

Development of Novel Bioorthogonal Probes: A fluorescently-labeled derivative of this compound could be synthesized and evaluated as a probe for detecting specific enzymatic activities or for imaging in living cells. rsc.orgtandfonline.comrsc.orgresearchgate.net The lipophilic 2,2-dimethylcyclohexyl group might influence the probe's cellular uptake and subcellular localization.

Enzyme Inhibitor Scaffolds: Substituted hydrazines are present in a number of approved drugs. The this compound scaffold could serve as a starting point for the design of new enzyme inhibitors, with the cyclohexyl group potentially occupying hydrophobic pockets in enzyme active sites.

Probes for Studying Oxidative Stress: Hydrazines can react with reactive oxygen species (ROS), suggesting that derivatives of this compound could be developed as probes for monitoring oxidative stress in biological systems.

Table 4 highlights potential applications in chemical biology.

Table 4: Potential Chemical Biology Applications of this compound Derivatives This table presents hypothetical applications based on the established use of other hydrazine derivatives in chemical biology.

| Probe/Tool Type | Target | Detection/Action Mechanism | Potential Application |

| Fluorescent Probe | Enzymes with electrophilic cofactors | Covalent modification and fluorescence turn-on | In-cell enzyme activity monitoring |

| Enzyme Inhibitor | Hydrolases, Oxidases | Active site binding | Therapeutic lead discovery |

| ROS Sensor | Reactive Oxygen Species | Redox reaction leading to a detectable signal | Studying cellular oxidative stress |

Application of Machine Learning and AI in Predicting this compound Reactivity and Selectivity

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel catalysts, and the discovery of new materials. rsc.orgacs.orgresearchgate.netcatalysis-summit.com Given the lack of experimental data for this compound, ML and AI could play a crucial role in guiding future research efforts.

Potential applications in this area include:

Predicting Reaction Outcomes: ML models can be trained on large datasets of known reactions to predict the products and yields of new reactions. acs.org A model could be developed to predict the outcome of various transformations involving this compound, helping to prioritize synthetic efforts.

Catalyst Design: AI algorithms can be used to design novel catalysts with desired properties. catalysis-summit.comarxiv.orgtechnologynetworks.com For example, an AI model could be used to design the optimal chiral ligand based on the this compound scaffold for a specific asymmetric transformation.

Virtual Screening of Derivatives: ML models can be used to predict the biological activity or material properties of virtual libraries of compounds. This would allow for the rapid in silico screening of thousands of potential derivatives of this compound for applications in drug discovery or materials science.

Table 5 outlines the potential impact of ML and AI in this research area.

Table 5: Application of Machine Learning and AI in this compound Research This table illustrates how ML and AI could be applied to accelerate research on this compound.

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

| Reaction Prediction | Reactants, reagents, conditions | Major product, yield, stereoselectivity | More efficient synthesis planning |

| Catalyst Design | Desired reaction, performance metrics | Optimal ligand structure | Faster discovery of new catalysts |

| Virtual Screening | Library of virtual derivatives | Predicted biological activity, material properties | Focused experimental investigation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,2-Dimethylcyclohexyl)hydrazine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves hydrazine derivatives reacting with carbonyl precursors. For bicyclic hydrazines, cycloaddition and cycloreversion steps are critical. Optimized conditions include using ethanol as a solvent under reflux (1–3 hours) with acid catalysis (e.g., acetic acid) to promote cyclization. Computational studies suggest that steric effects from the dimethylcyclohexyl group require careful temperature control (80–100°C) to avoid side reactions .

- Key Parameters : Reaction time (1.5–3 hours), solvent polarity, and catalyst type (e.g., CrOx/TiO2 for oxidation steps) significantly affect yields. Substrate scope studies indicate tolerance for electron-withdrawing groups on the cyclohexane ring .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound and its derivatives?

- Analytical Techniques :

- IR Spectroscopy : Identifies hydrazine N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹). The dimethylcyclohexyl group’s C-H deformation modes appear at 1380–1460 cm⁻¹ .

- X-ray Crystallography : Resolves steric effects of the dimethylcyclohexyl moiety and hydrogen-bonding patterns in derivatives. Lattice energy calculations (DFT) validate crystal packing stability .

- NMR : ¹H NMR reveals diastereotopic protons on the cyclohexane ring (δ 1.2–1.8 ppm), while ¹³C NMR distinguishes quaternary carbons (δ 25–35 ppm) .

Advanced Research Questions

Q. How does the steric environment of the dimethylcyclohexyl group influence the compound’s reactivity in catalysis and cycloreversion?

- Mechanistic Insights : Computational studies show that the [2.2.1]-bicyclic hydrazine’s cycloreversion has a higher activation barrier (~25 kcal/mol) compared to [2.2.2] analogs (~18 kcal/mol) due to increased ring strain. The dimethylcyclohexyl group stabilizes transition states via van der Waals interactions, reducing steric hindrance during metathesis .

- Experimental Validation : Substituting the cyclohexyl group with bulkier substituents (e.g., phenyl) decreases reactivity by 40–60%, confirming steric modulation .

Q. What catalytic systems enhance oxidation or reduction reactions involving this compound?

- Catalyst Design : CrOx/TiO2 catalysts leverage surface hydroxyl groups to form Cr–O–Ti active sites, improving oxidation efficiency (e.g., converting hydrazines to azo compounds with 95% selectivity). The dimethylcyclohexyl group’s hydrophobicity enhances substrate adsorption on TiO2 surfaces .

- Reduction Strategies : Palladium nanoparticles (5–10 nm) on carbon supports enable selective reduction of hydrazines to amines under H₂ (1–3 atm), with yields >85% .

Q. How can computational methods map reaction pathways for hydrazine-mediated carbonyl–olefin metathesis?

- DFT Workflow :

Geometry optimization of reactants, intermediates, and transition states using B3LYP/6-31G(d).

Intrinsic reaction coordinate (IRC) analysis to confirm transition-state connectivity.

Energy profile comparison across hydrazine catalysts to identify rate-limiting steps (e.g., cycloreversion) .

Addressing Data Contradictions

Q. How should researchers resolve discrepancies in reported reaction yields for hydrazine derivatives?

- Root Causes : Variability arises from differences in solvent purity, catalyst aging, or unaccounted moisture sensitivity. For example, CrOx/TiO2 catalysts degrade after 5 cycles due to hydroxyl group depletion, reducing yields by 20–30% .

- Mitigation Strategies :

- Standardize solvent drying (e.g., molecular sieves for ethanol).

- Use in situ IR to monitor reaction progress and intermediate stability .

- Compare results under inert (N₂/Ar) vs. ambient conditions to identify air-sensitive steps .

Methodological Best Practices

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Safety Measures :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.